molecular formula C11H12F3NO4S B6182527 5-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid CAS No. 2613384-51-1

5-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid

Cat. No.: B6182527
CAS No.: 2613384-51-1
M. Wt: 311.3
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Description

5-Methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structural features and reactivity, making it a valuable tool in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methanesulfonyl-2,3-dihydro-1H-indole typically involves the reaction of indole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Methanesulfonyl-2,3-dihydro-1H-indole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 5-methanesulfonyl-2,3-dihydro-1H-indole is used to study enzyme inhibition and receptor binding. It can serve as a probe to investigate biological pathways and interactions.

Medicine: This compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activity against various diseases, making it a candidate for therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-methanesulfonyl-2,3-dihydro-1H-indole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole-3-carboxaldehyde

  • 2,3-Dihydro-1H-indole

  • 5-Methanesulfonylindole

Uniqueness: 5-Methanesulfonyl-2,3-dihydro-1H-indole stands out due to its trifluoroacetic acid moiety, which enhances its reactivity and stability compared to similar compounds. This feature makes it particularly useful in various chemical and biological applications.

Properties

CAS No.

2613384-51-1

Molecular Formula

C11H12F3NO4S

Molecular Weight

311.3

Purity

95

Origin of Product

United States

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